molecular formula C7H7NO2 B1442554 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one CAS No. 1123725-74-5

1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

Cat. No. B1442554
CAS RN: 1123725-74-5
M. Wt: 137.14 g/mol
InChI Key: GGCHOXAZSLTWIP-UHFFFAOYSA-N
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Description

1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure that is rarely described in the literature . It has a molecular weight of 137.14 and a molecular formula of C7H7NO2 . This compound is found in numerous polycyclic natural products such as lamellarins .


Synthesis Analysis

The synthesis of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one substituted in the 2- and 5-position can be achieved through a one-pot two-step 5-endo-dig and 6-endo-dig cyclization . This process is catalyzed by a cationic gold complex, resulting in high regioselectivity .


Molecular Structure Analysis

The molecular structure of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure . It consists of a pyrano ring fused with a pyrrol ring . The InChI code for this compound is 1S/C7H7NO2/c9-7-6-5 (1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Gold-Silver Catalyzed Synthesis : A study by Delaye et al. (2017) discusses a one-pot synthesis of pyrano[3,4-b]pyrrol-7(1H)-one, highlighting its role in creating complex polycyclic structures like lamellarins with high regioselectivity (Delaye et al., 2017).
  • Diels-Alder Reactions : Jackson and Moody (1992) demonstrate the use of pyrano[3,4-b]pyrrol-5-(1H)-ones in Diels-Alder reactions, leading to the synthesis of indoles, a significant class of compounds in organic chemistry (Jackson & Moody, 1992).

Medicinal Chemistry and Biological Applications

  • Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans : Borah et al. (2021) discuss the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans, which are structurally related to pyrano[3,4-b]pyrrol-7-one, noting their significant role in medicinal chemistry due to their broad biological activities (Borah et al., 2021).
  • Anticancer Activity of Derivatives : Hadiyal et al. (2020) report on the synthesis of polysubstituted 4H-pyran derivatives and their evaluation as potential anticancer agents, showcasing the relevance of pyrano[3,4-b]pyrrol-7-one derivatives in cancer research (Hadiyal et al., 2020).

Sensing and Detection Applications

  • Selective Chemosensors : Lin et al. (2007) describe the use of pyrano[3,4-b]pyrrol derivatives as selective chemosensors for fluoride ion detection, showcasing their potential in environmental monitoring and analytical chemistry (Lin et al., 2007).

properties

IUPAC Name

4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHOXAZSLTWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123725-74-5
Record name 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 2
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 3
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 4
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 5
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Reactant of Route 6
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one

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